molecular formula C13H16 B14239124 Cyclopentene, 1-ethynyl-2-(1-hexynyl)- CAS No. 210829-14-4

Cyclopentene, 1-ethynyl-2-(1-hexynyl)-

Cat. No.: B14239124
CAS No.: 210829-14-4
M. Wt: 172.27 g/mol
InChI Key: CZHSDQPRHGBXGB-UHFFFAOYSA-N
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Description

Cyclopentene, 1-ethynyl-2-(1-hexynyl)- is an organic compound with a unique structure that combines a cyclopentene ring with ethynyl and hexynyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentene, 1-ethynyl-2-(1-hexynyl)- typically involves the reaction of cyclopentene with ethynyl and hexynyl groups under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and copper co-catalyst in the presence of a base such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and reaction parameters is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopentene, 1-ethynyl-2-(1-hexynyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl and hexynyl groups to alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions where the ethynyl or hexynyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing ethynyl and hexynyl groups.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Cyclopentene, 1-ethynyl-2-(1-hexynyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Cyclopentene, 1-ethynyl-2-(1-hexynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl and hexynyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentene, 1-ethynyl-2-(1-hexynyl)- is unique due to the presence of both ethynyl and hexynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

210829-14-4

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

1-ethynyl-2-hex-1-ynylcyclopentene

InChI

InChI=1S/C13H16/c1-3-5-6-7-9-13-11-8-10-12(13)4-2/h2H,3,5-6,8,10-11H2,1H3

InChI Key

CZHSDQPRHGBXGB-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=C(CCC1)C#C

Origin of Product

United States

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